

# In-depth Technical Guide: 7-Bromo-2-chloroquinoline-3-carbaldehyde

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## Compound of Interest

Compound Name: 7-Bromo-2-chloroquinoline-3-carbaldehyde

Cat. No.: B139717

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## Abstract

**7-Bromo-2-chloroquinoline-3-carbaldehyde** is a halogenated quinoline derivative with potential applications in medicinal chemistry and materials science. This document provides a technical overview of its molecular structure, physicochemical properties, and a general methodology for its synthesis. Due to a lack of specific published data for this particular derivative, this guide leverages information on the parent compound, 2-chloroquinoline-3-carbaldehyde, to infer properties and synthetic routes. All quantitative data is presented in structured tables, and a generalized experimental workflow for its synthesis is provided.

## Molecular Structure and Properties

**7-Bromo-2-chloroquinoline-3-carbaldehyde** belongs to the quinoline class of heterocyclic aromatic compounds, characterized by a fused benzene and pyridine ring system. The presence of a bromine atom at the 7-position, a chlorine atom at the 2-position, and a carbaldehyde (formyl) group at the 3-position suggests a molecule with multiple reactive sites, making it a potentially valuable intermediate for the synthesis of more complex molecules.

## Physicochemical Properties

While specific experimental data for **7-Bromo-2-chloroquinoline-3-carbaldehyde** is not extensively available in peer-reviewed literature, its basic properties have been reported by various chemical suppliers.

Property	Value	Source
CAS Number	136812-31-2	Chemical Supplier Catalogs
Molecular Formula	C <sub>10</sub> H <sub>5</sub> BrClNO	Chemical Supplier Catalogs
Molecular Weight	270.51 g/mol	Chemical Supplier Catalogs
Appearance	Yellow to off-white solid	Chemical Supplier Catalogs
Synonyms	3-Quinolinecarboxaldehyde, 7-bromo-2-chloro-	Chemical Supplier Catalogs

## Spectral Data

Specific spectroscopic data (<sup>1</sup>H NMR, <sup>13</sup>C NMR, IR, Mass Spectrometry) for **7-Bromo-2-chloroquinoline-3-carbaldehyde** is not readily available in the public domain. Researchers synthesizing this compound would need to perform a full spectral characterization to confirm its identity and purity.

## Synthesis of 7-Bromo-2-chloroquinoline-3-carbaldehyde

The most common and well-established method for the synthesis of 2-chloroquinoline-3-carbaldehydes is the Vilsmeier-Haack reaction.<sup>[1][2][3][4]</sup> This reaction involves the formylation and cyclization of an appropriate N-arylacetamide using a Vilsmeier reagent, which is typically a mixture of phosphorus oxychloride (POCl<sub>3</sub>) and a formamide such as N,N-dimethylformamide (DMF).

For the synthesis of **7-Bromo-2-chloroquinoline-3-carbaldehyde**, the logical starting material would be 4-bromoacetanilide.

## General Experimental Protocol: Vilsmeier-Haack Reaction

The following is a generalized procedure based on established protocols for the synthesis of substituted 2-chloroquinoline-3-carbaldehydes.[5][6] Note: This is a representative protocol and may require optimization for the specific synthesis of the 7-bromo derivative.

### Materials:

- 4-Bromoacetanilide
- N,N-Dimethylformamide (DMF)
- Phosphorus oxychloride ( $\text{POCl}_3$ )
- Crushed ice
- Water
- Appropriate organic solvent for recrystallization (e.g., ethyl acetate)

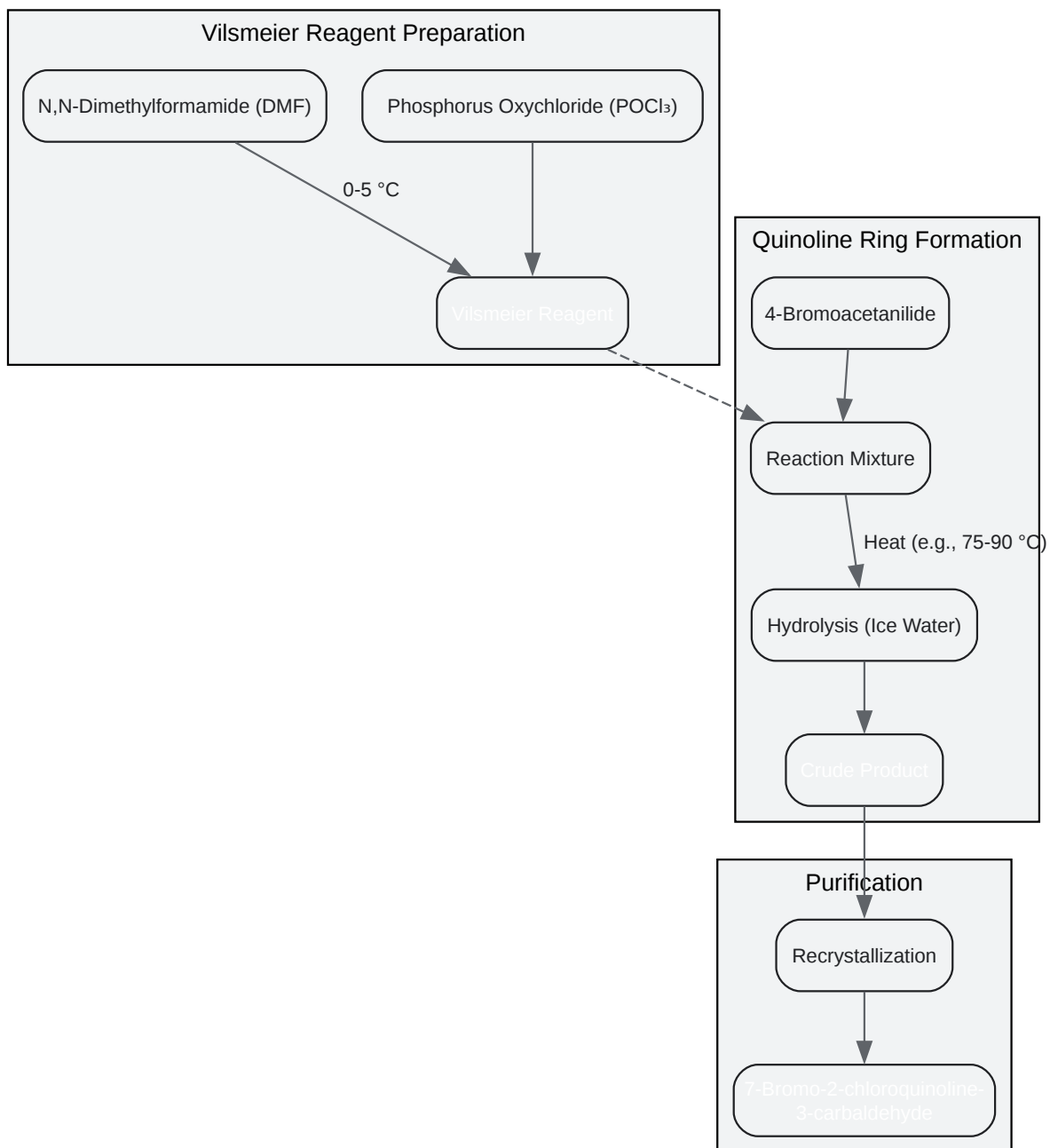
### Procedure:

- **Vilsmeier Reagent Formation:** In a reaction vessel equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (DMF) to 0-5 °C. Slowly add phosphorus oxychloride ( $\text{POCl}_3$ ) dropwise while maintaining the low temperature. Stir the mixture for a designated period to allow for the formation of the Vilsmeier reagent.
- **Reaction with Acetanilide:** To the freshly prepared Vilsmeier reagent, add 4-bromoacetanilide portion-wise, ensuring the reaction temperature is controlled.
- **Reaction Progression:** Heat the reaction mixture to a specified temperature (e.g., 75-90 °C) and maintain it for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).
- **Work-up:** Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring. This will hydrolyze the intermediate iminium salt and

precipitate the crude product.

- Isolation and Purification: Collect the precipitated solid by filtration and wash it thoroughly with water. The crude **7-Bromo-2-chloroquinoline-3-carbaldehyde** can then be purified by recrystallization from a suitable solvent, such as ethyl acetate, to yield the final product.

## Synthesis Workflow Diagram



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Caption: Generalized workflow for the synthesis of **7-Bromo-2-chloroquinoline-3-carbaldehyde** via the Vilsmeier-Haack reaction.

## Biological Activity and Signaling Pathways

A comprehensive search of the scientific literature did not reveal any specific studies on the biological activity or associated signaling pathways of **7-Bromo-2-chloroquinoline-3-carbaldehyde**. The broader class of quinoline compounds is known to exhibit a wide range of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.<sup>[1]</sup> However, without specific experimental data for the 7-bromo derivative, any discussion of its biological effects would be speculative. Further research is required to elucidate the pharmacological profile of this compound.

## Conclusion

**7-Bromo-2-chloroquinoline-3-carbaldehyde** is a readily synthesizable halogenated quinoline derivative. While its fundamental physicochemical properties are known, a detailed experimental characterization and an evaluation of its biological activities are not yet reported in the scientific literature. The Vilsmeier-Haack reaction of 4-bromoacetanilide provides a viable synthetic route to this compound. This technical guide serves as a foundational resource for researchers interested in the synthesis and further investigation of **7-Bromo-2-chloroquinoline-3-carbaldehyde** and its potential applications. Future studies are warranted to fully characterize this molecule and explore its utility in drug discovery and materials science.

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